Methyl bicyclo[3.1.0]hexane-3-carboxylate Methyl bicyclo[3.1.0]hexane-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 90199-01-2
VCID: VC3256017
InChI: InChI=1S/C8H12O2/c1-10-8(9)7-3-5-2-6(5)4-7/h5-7H,2-4H2,1H3
SMILES: COC(=O)C1CC2CC2C1
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol

Methyl bicyclo[3.1.0]hexane-3-carboxylate

CAS No.: 90199-01-2

Cat. No.: VC3256017

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl bicyclo[3.1.0]hexane-3-carboxylate - 90199-01-2

Specification

CAS No. 90199-01-2
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
IUPAC Name methyl bicyclo[3.1.0]hexane-3-carboxylate
Standard InChI InChI=1S/C8H12O2/c1-10-8(9)7-3-5-2-6(5)4-7/h5-7H,2-4H2,1H3
Standard InChI Key MEXIJUAEDOEREY-UHFFFAOYSA-N
SMILES COC(=O)C1CC2CC2C1
Canonical SMILES COC(=O)C1CC2CC2C1

Introduction

Methyl bicyclo[3.1.0]hexane-3-carboxylate is a bicyclic organic compound featuring a unique arrangement of carbon atoms, which contributes to its rigid structure and distinct chemical properties. This compound is significant in organic synthesis and medicinal chemistry due to its potential applications in various therapeutic contexts.

Synthesis and Preparation

The synthesis of bicyclo[3.1.0]hexane derivatives often involves complex organic reactions. For instance, a (3 + 2) annulation of cyclopropenes with aminocyclopropanes can be used to synthesize bicyclo[3.1.0]hexanes with high diastereoselectivity . This method provides efficient access to valuable bicyclic scaffolds, which are crucial in medicinal chemistry.

Applications in Medicinal Chemistry

Methyl bicyclo[3.1.0]hexane-3-carboxylate and related compounds have been studied for their potential therapeutic applications. For example, bicyclo[3.1.0]hexane-based nucleosides have been evaluated for their affinity to adenosine receptors, which are targets for treating inflammation and cancer . Additionally, bicyclo[3.1.0]hexane derivatives have been explored as modulators of metabotropic glutamate receptors, which are useful in treating psychiatric and neurological disorders .

Comparison of Related Compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl bicyclo[3.1.0]hexane-3-carboxylateBicyclo[3.1.0]hexane core with carboxylate esterPotential in medicinal chemistry due to its rigid structure
2-Oxabicyclo[3.1.0]hexaneContains an oxygen atom in the bridgeExhibits different reactivity patterns
3-Azabicyclo[3.1.0]hexaneIncorporates a nitrogen atomPotentially offers different biological activities
Bicyclo[3.2.0]heptaneHas one additional carbon bridgeDifferent steric and electronic properties

Research Findings and Interaction Studies

Interaction studies involving methyl bicyclo[3.1.0]hexane-3-carboxylate focus on understanding its reactivity and potential biological interactions. These studies provide insights into how structural modifications can influence binding affinities to specific receptors and enzymes, enhancing efficacy in therapeutic contexts.

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